molecular formula C7H7F3OS B13526700 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol

Cat. No.: B13526700
M. Wt: 196.19 g/mol
InChI Key: JEYVZLNQADAWNP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions typically involve:

    Reagents: Thiophene, trifluoroacetone, base (e.g., sodium hydride)

    Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF)

    Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of simpler alcohols or hydrocarbons.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the thiophene ring.

    1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C7H7F3OS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6,11H,4H2

InChI Key

JEYVZLNQADAWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(F)(F)F)O

Origin of Product

United States

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